molecular formula C9H12ClNO B7873096 [(4-Chloro-2-methoxyphenyl)methyl](methyl)amine

[(4-Chloro-2-methoxyphenyl)methyl](methyl)amine

Cat. No.: B7873096
M. Wt: 185.65 g/mol
InChI Key: NUPBHYUREDKFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-methoxyphenyl)methylamine is a secondary amine characterized by a methyl group and a substituted benzyl group attached to the nitrogen atom. The benzyl moiety contains a chlorine atom at the para position and a methoxy group at the ortho position (relative to the methylene bridge). Its molecular formula is C₉H₁₁ClNO₂, with a molecular weight of 200.64 g/mol. The methoxy group (OCH₃) is electron-donating, while the chloro substituent (Cl) is electron-withdrawing, creating a unique electronic environment that influences its chemical reactivity and physical properties. This compound is structurally related to arylalkylamines, which are often explored in pharmaceutical and agrochemical research due to their bioactivity .

Properties

IUPAC Name

1-(4-chloro-2-methoxyphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-11-6-7-3-4-8(10)5-9(7)12-2/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPBHYUREDKFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methoxyphenyl)methylamine typically involves the reaction of 4-chloro-2-methoxybenzyl chloride with methylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

4-Chloro-2-methoxybenzyl chloride+Methylamine(4-Chloro-2-methoxyphenyl)methylamine\text{4-Chloro-2-methoxybenzyl chloride} + \text{Methylamine} \rightarrow \text{(4-Chloro-2-methoxyphenyl)methylamine} 4-Chloro-2-methoxybenzyl chloride+Methylamine→(4-Chloro-2-methoxyphenyl)methylamine

Industrial Production Methods

On an industrial scale, the production of (4-Chloro-2-methoxyphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methoxyphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of 4-chloro-2-methoxybenzaldehyde or 4-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 4-chloro-2-methoxyphenylmethanol.

    Substitution: Formation of 4-hydroxy-2-methoxyphenylmethylamine or 4-amino-2-methoxyphenylmethylamine.

Scientific Research Applications

(4-Chloro-2-methoxyphenyl)methylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

(2-Chloro-4-fluorophenyl)methylamine (CAS: 823188-81-4)

  • Molecular Formula : C₈H₉ClFN
  • Molecular Weight : 173.62 g/mol
  • Substituents : Cl (para), F (meta)
  • Key Differences : Replacing the methoxy group with fluorine introduces a stronger electron-withdrawing effect, reducing electron density on the aromatic ring. This alters basicity and reactivity in electrophilic substitutions compared to the target compound .

{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine (CAS: 1079439-73-8)

  • Molecular Formula : C₉H₉ClF₃N
  • Molecular Weight : 223.63 g/mol
  • Substituents : Cl (para), CF₃ (ortho)
  • Key Differences : The trifluoromethyl group (CF₃) is highly electron-withdrawing, further decreasing the amine’s basicity and increasing lipophilicity. This compound may exhibit enhanced stability in acidic environments compared to the target .

Physicochemical Properties

Compound Molecular Weight logP* (Predicted) Solubility (Polar Solvents) Basicity (pKa)
Target Compound 200.64 ~2.1 Moderate (due to OCH₃) ~9.5
(2-Chloro-4-fluorophenyl)methylamine 173.62 ~2.5 Low ~8.8
{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine 223.63 ~3.0 Very low ~7.9

*logP values estimated using substituent contributions. The methoxy group in the target compound enhances solubility in polar solvents compared to halogenated analogs .

CO₂ Capture Comparison

Key differences:

  • Secondary Amines (e.g., target): React with CO₂ to form carbamates, requiring stoichiometric amounts of amine. Higher reactivity but lower regeneration efficiency.
  • Tertiary Amines (e.g., MDEA): Absorb CO₂ via base-catalyzed hydrolysis, enabling higher capacity and easier regeneration. MDEA-impregnated mesoporous carbon achieves 2.63 mmol CO₂/g adsorption .

Research Findings and Case Studies

  • Structural Analog in Medicinal Chemistry: describes a coumarin derivative with a 4-methylbenzylamino group, highlighting the role of arylalkylamines in bioactive molecules. The target compound’s chloro and methoxy substituents could similarly modulate receptor binding in drug candidates.
  • Synthesis Insights : and outline methods for synthesizing chloro- and methoxy-substituted amines via reductive amination or nucleophilic substitution, suggesting viable routes for the target compound .

Biological Activity

(4-Chloro-2-methoxyphenyl)methylamine, a compound characterized by its chloro and methoxy substituents on a phenyl ring, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of (4-Chloro-2-methoxyphenyl)methylamine includes:

  • A chloro group at the para position.
  • A methoxy group at the ortho position.
  • An amine functional group , which contributes to its reactivity.

This unique arrangement allows the compound to interact with various biological targets, influencing metabolic pathways and biochemical processes within organisms.

Antimicrobial Activity

Research indicates that (4-Chloro-2-methoxyphenyl)methylamine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. The mechanism of action may involve interference with bacterial cell wall synthesis or enzyme inhibition.

Anticancer Activity

The compound has also been studied for its anticancer properties. Notably, it has demonstrated efficacy in inducing apoptosis in cancer cells. For instance, a study highlighted its ability to induce apoptosis with an effective concentration (EC50) of 2 nM in specific cancer cell lines . The compound's interaction with cellular pathways involved in cancer progression makes it a candidate for further development as an anticancer drug.

The biological effects of (4-Chloro-2-methoxyphenyl)methylamine are primarily attributed to its ability to bind to specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, thereby altering metabolic functions.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of (4-Chloro-2-methoxyphenyl)methylamine, a comparison with structurally similar compounds is beneficial. The following table summarizes key differences and their implications on biological activity:

Compound NameStructural DifferencesBiological Activity
(4-Methoxyphenyl)methanamineLacks chloro groupDifferent reactivity; lower antimicrobial activity
(4-Chloro-2-methylphenyl)methanamineContains methyl instead of methoxyAffects solubility; varied anticancer efficacy
(4-Chloro-2-hydroxyphenyl)methanamineHas hydroxyl group instead of methoxyInfluences hydrogen bonding; altered enzyme interaction

The presence of both chloro and methoxy groups in (4-Chloro-2-methoxyphenyl)methylamine enhances its chemical reactivity and biological interactions compared to these related compounds.

Study 1: Antimicrobial Efficacy

In a controlled study, (4-Chloro-2-methoxyphenyl)methylamine was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Apoptosis Induction in Cancer Cells

A series of experiments demonstrated that the compound effectively induced apoptosis in T47D breast cancer cells. The mechanism was linked to the inhibition of tubulin polymerization and activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.